molecular formula C12H10ClNO B275714 2-((4-Chlorobenzyl)oxy)pyridine

2-((4-Chlorobenzyl)oxy)pyridine

Cat. No.: B275714
M. Wt: 219.66 g/mol
InChI Key: HZTXJKJNIOGDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorobenzyl)oxy)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a 4-chlorobenzyloxy group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol. The compound combines the aromatic pyridine moiety with a halogenated benzyl ether, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure enables diverse reactivity, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10ClNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2

InChI Key

HZTXJKJNIOGDMO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-((4-Chlorobenzyl)oxy)pyridine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substitutions
This compound C₁₂H₁₀ClNO 219.67 Not reported Not reported 4-Chlorobenzyloxy at pyridine-2
2-(4-Chlorobenzyl)pyridine C₁₂H₁₀ClN 203.67 8°C 181–183 (20 mmHg) 4-Chlorobenzyl at pyridine-2
2-((4-(2-Nitroethyl)benzyl)oxy)pyridine C₁₄H₁₃N₂O₃Cl 292.72 Not reported Not reported 4-(2-Nitroethyl)benzyloxy at pyridine-2
Carbinoxamine* C₁₆H₁₉ClN₂O₂ 330.79 Not reported Not reported N,N-Dimethylaminoethyl chain

*Carbinoxamine is an FDA-approved antihistamine containing a modified 4-chlorobenzylpyridine backbone.

Key Observations :

  • Stability : The nitroethyl group in 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine may reduce stability due to nitro group sensitivity to reduction.

Comparison :

  • The ruthenium-catalyzed method for this compound offers higher regioselectivity and fewer byproducts compared to traditional Friedel-Crafts approaches.

Mechanistic Insights :

  • The ether linkage in this compound may enhance membrane permeability compared to non-oxygenated analogues, as seen in carbinoxamine’s pharmacokinetics.
Stability and Reactivity
  • Thermal Stability : 2-(4-Chlorobenzyl)pyridine decomposes above 200°C , while this compound’s stability data are unreported but inferred to be lower due to the labile ether bond.
  • Reactivity : The benzyloxy group in this compound enables nucleophilic substitutions (e.g., SN2 reactions), whereas 2-(4-Chlorobenzyl)pyridine undergoes electrophilic aromatic substitution.

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